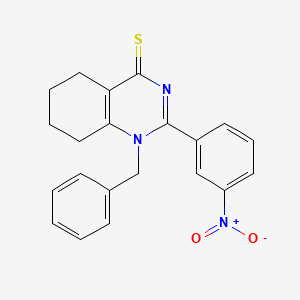

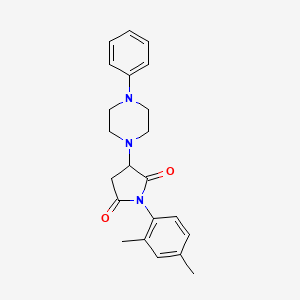

1-Benzyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

A novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) with potent antileukemic activity has been developed . This method uses n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Applications De Recherche Scientifique

Synthesis and Antiarrhythmic Properties

Research on isoquinoline derivatives, which share a structural resemblance with 1-Benzyl-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione, has demonstrated significant interest in synthesizing novel compounds for evaluating their cardiovascular effects. These studies involve the synthesis of compounds with nitrophenyl groups, indicating the methodological relevance to the target compound's synthesis and potential antiarrhythmic properties (É. A. Markaryan et al., 2000).

Carbonylative Synthesis and Chemical Reactivity

The carbonylative synthesis approach for the production of quinazolinone derivatives, using safe and efficient methodologies, aligns with the synthetic strategies that could be applied to this compound. This highlights the importance of innovative synthesis pathways that avoid toxic reagents, potentially extending to the target compound for medicinal chemistry applications (R. Zhou et al., 2019).

Domino Reactions and Transition-Metal-Free Conditions

The exploration of domino reactions for the synthesis of isoquinoline and isochromene derivatives, under metal-free conditions, suggests a synthetic versatility that could be pertinent to synthesizing this compound derivatives. These methods provide a template for environmentally friendly and efficient synthetic routes in pharmaceutical chemistry (Rajesh K. Arigela et al., 2013).

Organocatalytic Enantioselective Synthesis

Research on the organocatalytic enantioselective synthesis of tetrahydroisoquinoline alkaloids offers insights into the chiral synthesis of complex molecules, which could be applicable to the enantioselective synthesis of this compound derivatives. This underscores the potential of organocatalysis in generating biologically active molecules with defined stereochemistry (Andrea Ruiz-Olalla et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c25-24(26)17-10-6-9-16(13-17)20-22-21(27)18-11-4-5-12-19(18)23(20)14-15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIGIHHTRMIKDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2747538.png)

![4-[[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B2747541.png)

![1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2747542.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2747543.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747550.png)

![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)

![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole](/img/structure/B2747554.png)

![4-octyl-N-[(4-octylphenyl)diazenyl]aniline](/img/structure/B2747559.png)